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Compound of Interest

Compound Name: SAH-13C10

Cat. No.: B12400242 Get Quote

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of SAH-13C10 and its unlabeled

analogue, S-Adenosyl-L-homocysteine (SAH). It details their chemical properties, biological

significance, and applications in research, with a focus on quantitative data, experimental

methodologies, and relevant biochemical pathways.

Introduction to SAH-13C10 and S-Adenosyl-L-
homocysteine (SAH)
S-Adenosyl-L-homocysteine (SAH) is a pivotal intermediate in cellular metabolism, primarily

formed as a byproduct of S-adenosyl-L-methionine (SAM)-dependent methylation reactions.

SAH-13C10 is the stable isotope-labeled version of SAH, containing ten ¹³C atoms. This

isotopic labeling makes it an invaluable tool in metabolic studies and quantitative mass

spectrometry.

SAH plays a critical role in regulating cellular methylation processes. As a product of

methyltransferase activity, it acts as a potent feedback inhibitor for most SAM-dependent

methyltransferases.[1][2] The intracellular ratio of SAM to SAH is a crucial indicator of the cell's

"methylation potential," and dysregulation of this ratio is implicated in various pathological

conditions.[3]
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SAH-13C10 serves as a tracer for metabolic flux analysis and as an internal standard for the

accurate quantification of SAH in biological samples using techniques like nuclear magnetic

resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid

chromatography-mass spectrometry (LC-MS).[4] The use of a ¹³C-labeled internal standard is

considered the gold standard in quantitative LC-MS/MS assays as it co-elutes with the analyte

and compensates for variability in sample preparation and matrix effects, leading to more

accurate and precise results.[5][6]

Chemical and Physical Properties
The chemical and physical properties of SAH-13C10 are virtually identical to those of

unlabeled SAH, with the primary difference being its molecular weight due to the incorporation

of ten ¹³C isotopes.

Property
S-Adenosyl-L-
homocysteine (SAH)

SAH-13C10

Synonyms
AdoHcy, S-

Adenosylhomocysteine
¹³C Labeled SAH

CAS Number 979-92-0 2687960-02-5

Molecular Formula C₁₄H₂₀N₆O₅S C₄¹³C₁₀H₂₀N₆O₅S

Molecular Weight 384.41 g/mol 394.35 g/mol (calculated)

Appearance Crystalline solid Not specified, likely a solid

Melting Point 209 - 211 °C Not specified

Storage -20°C -20°C

Stability ≥ 4 years
Not specified, expected to be

stable

Quantitative Biological Data: Inhibition of
Methyltransferases
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SAH is a known inhibitor of SAM-dependent methyltransferases. The following table

summarizes key quantitative data regarding its inhibitory activity.

Enzyme/Co
mplex

Substrate IC₅₀ Kᵢ Kₘ for SAM
Organism/S
ystem

METTL3-

METTL14
- 0.9 ± 0.1 µM - - In vitro

G9a
Histone H3

Peptide

6.83 µM

(Gliotoxin)
-

0.6 ± 0.096

µM
In vitro

Dnmt1 DNA - - 4.4 ± 0.5 µM In vitro

Dnmt3b dIdC - - 0.3 ± 0.1 µM In vitro

Dnmt3b dGdC - - 0.7 ± 0.3 µM In vitro

Note: S-adenosylhomocysteine is a potent product inhibitor of most S-adenosylmethionine-

dependent methyltransferases, with Kᵢ values in the submicromolar to low micromolar range.[1]

[2] For many methyltransferases, the Kᵢ value for SAH is often lower than the Kₘ value for

SAM.[2]

Signaling Pathway: The Methionine Cycle
SAH is a central component of the methionine cycle, a critical metabolic pathway that regulates

the flow of methyl groups for various cellular processes.
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Caption: The Methionine Cycle and related pathways.

The methionine cycle begins with the activation of methionine by ATP to form SAM, the

universal methyl donor.[7] Methyltransferases then catalyze the transfer of the methyl group

from SAM to a variety of acceptor molecules, including DNA, RNA, proteins, and lipids,

producing SAH as a byproduct.[1] SAH is a potent inhibitor of these methyltransferases and

must be removed for methylation reactions to continue.[2] This is accomplished by SAH

hydrolase, which reversibly hydrolyzes SAH to homocysteine and adenosine.[8] Homocysteine

can then be either remethylated back to methionine to continue the cycle or enter the

transsulfuration pathway to be converted to cysteine.[7]

Experimental Protocols
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Protocol for a Generic Methyltransferase Inhibition
Assay
This protocol describes a general workflow for assessing the inhibitory potential of a

compound, such as SAH, against a SAM-dependent methyltransferase using a commercially

available assay kit that detects SAH formation (e.g., AptaFluor™ or MTase-Glo™).

Materials:

Purified methyltransferase enzyme

Enzyme-specific substrate (e.g., histone peptide, DNA oligonucleotide)

S-Adenosyl-L-methionine (SAM)

S-Adenosyl-L-homocysteine (SAH) for standard curve

Test inhibitor (e.g., unlabeled SAH)

Assay buffer

SAH detection reagent kit (e.g., AptaFluor™ SAH Methyltransferase Assay)

Microplate reader (fluorescence or luminescence)

384-well or 96-well assay plates

Procedure:

Reagent Preparation:

Prepare a stock solution of the test inhibitor (SAH) in a suitable solvent (e.g., DMSO or

assay buffer).

Prepare serial dilutions of the inhibitor in assay buffer to create a dose-response curve.

Prepare solutions of the methyltransferase enzyme, substrate, and SAM in assay buffer at

the desired concentrations. The optimal concentrations should be determined empirically,
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often near the Kₘ for SAM and the substrate.

Prepare SAH standards for a standard curve by serially diluting a known concentration of

SAH in assay buffer.

Enzyme Reaction:

To the wells of the assay plate, add the test inhibitor at various concentrations. Include a

no-inhibitor control (vehicle only) and a no-enzyme control (background).

Add the substrate and SAM to the wells.

Initiate the methyltransferase reaction by adding the enzyme to all wells except the no-

enzyme control.

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a

predetermined time to allow for SAH production. The reaction time should be within the

linear range of the assay.

SAH Detection:

Stop the enzyme reaction by adding the stop reagent provided in the detection kit.

Add the SAH detection mixture to all wells, including the SAH standards.

Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 2-3

hours) to allow the detection signal to develop.

Data Acquisition and Analysis:

Read the plate on a microplate reader at the appropriate wavelength for the detection

reagent (fluorescence or luminescence).

Generate a standard curve by plotting the signal from the SAH standards against their

known concentrations.

Convert the signal from the enzyme reaction wells to the concentration of SAH produced

using the standard curve.
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Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor

control.

Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable

model (e.g., four-parameter logistic regression) to determine the IC₅₀ value.
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Caption: Workflow for a methyltransferase inhibition assay.
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Protocol for Quantification of SAH in Biological Samples
using LC-MS/MS with SAH-13C10 Internal Standard
This protocol outlines the general steps for quantifying endogenous SAH in a biological matrix

(e.g., plasma, cell lysate) using liquid chromatography-tandem mass spectrometry (LC-MS/MS)

and SAH-13C10 as an internal standard.

Materials:

Biological samples (e.g., plasma, cell lysates)

SAH-13C10 internal standard (IS) of known concentration

Unlabeled SAH for calibration standards

Acetonitrile (ACN) with formic acid (FA) for protein precipitation

Mobile phases for LC (e.g., Water with 0.1% FA, ACN with 0.1% FA)

LC-MS/MS system with a suitable column (e.g., C18)

Centrifuge

Autosampler vials

Procedure:

Sample Preparation:

Calibration Standards and Quality Controls (QCs): Prepare a series of calibration

standards by spiking known concentrations of unlabeled SAH into a surrogate matrix (e.g.,

charcoal-stripped plasma or the same matrix as the samples if SAH is not endogenous).

Prepare QCs at low, medium, and high concentrations in the same manner.

Sample Extraction:

Thaw biological samples, calibration standards, and QCs on ice.
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To a fixed volume of each sample, standard, and QC, add a precise volume of the SAH-
13C10 internal standard solution.

Perform protein precipitation by adding a volume of cold ACN with 0.1% FA (e.g., 3

volumes).

Vortex thoroughly and incubate at -20°C for at least 20 minutes to facilitate protein

precipitation.

Centrifuge at high speed (e.g., >12,000 x g) at 4°C for 10-15 minutes to pellet the

precipitated proteins.

Carefully transfer the supernatant to clean autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis:

Chromatography: Equilibrate the LC column with the initial mobile phase conditions. Inject

a small volume of the extracted sample onto the column. Use a gradient elution to

separate SAH from other matrix components.

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization

(ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-

product ion transitions for both unlabeled SAH and SAH-13C10.

Example transitions: These would need to be optimized for the specific instrument.

Develop an injection list that includes blanks, calibration standards, QCs, and unknown

samples.

Data Processing and Quantification:

Integrate the peak areas for both the analyte (SAH) and the internal standard (SAH-
13C10) for all injections.

Calculate the peak area ratio (analyte peak area / IS peak area) for each standard, QC,

and sample.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b12400242?utm_src=pdf-body
https://www.benchchem.com/product/b12400242?utm_src=pdf-body
https://www.benchchem.com/product/b12400242?utm_src=pdf-body
https://www.benchchem.com/product/b12400242?utm_src=pdf-body
https://www.benchchem.com/product/b12400242?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12400242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Generate a calibration curve by plotting the peak area ratio of the calibration standards

against their known concentrations. Perform a linear regression analysis (typically with

1/x² weighting).

Determine the concentration of SAH in the unknown samples and QCs by interpolating

their peak area ratios from the calibration curve.

Validate the assay by ensuring the QCs are within acceptable accuracy and precision

limits (e.g., ±15%).
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Caption: Workflow for LC-MS/MS quantification of SAH.
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Conclusion
SAH-13C10, as a stable isotope-labeled analog of S-Adenosyl-L-homocysteine, is an

indispensable tool for researchers in drug development and metabolic studies. Its use as an

internal standard enables highly accurate and precise quantification of SAH, a critical

modulator of cellular methylation. Understanding the chemical properties of SAH, its role in the

methionine cycle, and its inhibitory effects on methyltransferases is fundamental for

investigating the epigenetic and metabolic basis of various diseases. The experimental

protocols and pathway diagrams provided in this guide offer a solid foundation for the

application of SAH-13C10 in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12400242#what-is-sah-13c10-and-its-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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